3,4-Dimethoxybenzenesulfonyl chloride

Description

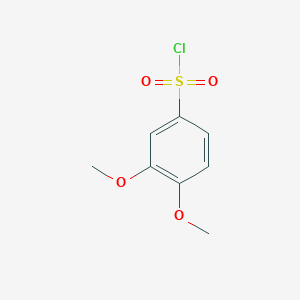

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJSYCZYQNJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370150 | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-31-0 | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzenesulfonyl chloride is an organic compound that serves as a key intermediate and reagent in various chemical syntheses.[1] Characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring, its electrophilic nature makes it particularly useful in the preparation of sulfonamides and other sulfonyl derivatives.[1] An understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in the laboratory. This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental methods for their determination, and presents logical workflows relevant to its application.

Core Physical and Chemical Properties

This compound is typically an off-white to beige crystalline powder under standard conditions.[2][3] The presence of two methoxy groups on the benzene ring enhances its reactivity and solubility in many organic solvents.[1] It is, however, sensitive to moisture and can be corrosive.[1]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₄S | [3][4][5] |

| Molecular Weight | 236.67 g/mol | [2][4] |

| Appearance | Off-white to beige crystalline powder | [2][3] |

| Melting Point | 63-70 °C | [2][3][4][6] |

| Boiling Point | 346.2 °C (at 760 mmHg) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.522 | [2] |

| Vapor Pressure | 0.000117 mmHg (at 25 °C) | [2] |

| CAS Number | 23095-31-0 | [2][3][4] |

| InChI Key | RSJSYCZYQNJQPY-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC1=C(OC)C=C(C=C1)S(Cl)(=O)=O | [3] |

Visualized Data and Workflows

Visual representations of the molecular structure and common experimental procedures are essential for clarity in a research setting.

Experimental Protocols

The determination of physical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key properties.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting range, typically within 1-2 °C.[7]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[8]

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is tapped gently into the powder. The tube is then inverted and tapped on a hard surface to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[7][10]

-

Measurement (Initial): The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.[8]

-

Measurement (Accurate): A new sample is prepared and placed in the apparatus. The temperature is rapidly brought to about 10-15 °C below the approximate melting point found in the previous step. The heating rate is then reduced to a slow 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Boiling Point Determination

This procedure is applicable for liquid compounds but is provided here for general reference as the compound has a defined boiling point at atmospheric pressure. The Thiele tube method is suitable for small sample volumes.[11]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[12][13]

-

Procedure:

-

Setup: A few drops of the liquid sample are placed in the fusion tube. The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.[12]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. Convection currents will circulate the oil, ensuring even temperature distribution.[12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[3]

-

Data Recording: The heat source is removed. The liquid begins to cool, and the stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[11]

-

Density Determination

The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.[2][5]

-

Apparatus: Analytical balance, graduated cylinder or pycnometer, an inert liquid of known density in which the solid is insoluble (e.g., a hydrocarbon solvent).[5][6]

-

Procedure:

-

Mass Measurement: The mass of a dry sample of this compound is accurately measured using an analytical balance.[14]

-

Initial Volume: A known volume of the inert liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.[6]

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Final Volume: The new liquid level (V₂) is recorded. The volume of the solid is the difference between the final and initial volumes (V_solid = V₂ - V₁).[6]

-

Calculation: The density (ρ) is calculated by dividing the mass of the solid by its determined volume (ρ = mass / V_solid).[14]

-

Solubility Determination (Qualitative)

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

-

Apparatus: Small test tubes, vortex mixer or stirring rod, various solvents (polar, non-polar, protic, aprotic).

-

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a test tube.[15]

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the chosen solvent is added to the test tube.[15]

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent under the tested conditions. If not, it is classified as insoluble or sparingly soluble.

-

Systematic Testing: This process is repeated with a range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, toluene) to build a solubility profile.[16]

-

Conclusion

The physical properties of this compound, from its melting point to its solubility profile, are fundamental data points for its safe and effective use in research and development. The experimental protocols outlined provide a framework for verifying these properties and ensuring the quality and purity of the material. This technical guide serves as a centralized resource for professionals requiring a detailed understanding of this important chemical reagent.

References

- 1. CAS 23095-31-0: this compound [cymitquimica.com]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. mt.com [mt.com]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

- 7. chm.uri.edu [chm.uri.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. byjus.com [byjus.com]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. scribd.com [scribd.com]

3,4-dimethoxybenzenesulfonyl chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzenesulfonyl chloride, a sulfonyl chloride derivative of veratrole, is a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility is most pronounced in the synthesis of specific enzyme inhibitors, leveraging the reactivity of the sulfonyl chloride group to form stable sulfonamide linkages. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of carbonic anhydrase inhibitors.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. The electron-donating effects of the two methoxy groups on the benzene ring influence its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23095-31-0 | [1][2] |

| Molecular Formula | C₈H₉ClO₄S | [1] |

| Molecular Weight | 236.67 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder | |

| Melting Point | 63-66 °C | |

| Boiling Point | 346.2 °C at 760 mmHg | |

| Density | 1.4 g/cm³ | |

| Solubility | Soluble in organic solvents | [3] |

| SMILES | COC1=C(OC)C=C(C=C1)S(Cl)(=O)=O | [3] |

| InChI Key | RSJSYCZYQNJQPY-UHFFFAOYSA-N | [3] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a sulfonyl chloride group at the 1 position.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For 3,4-dimethoxybenzene (veratrole), the reaction proceeds as follows:

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, a solution of 1,2-dimethoxybenzene in dichloromethane is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases hydrogen chloride gas.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of Sulfonamides

This compound is a key reagent for the synthesis of sulfonamides, which are important scaffolds in medicinal chemistry. The general procedure for the reaction with a primary or secondary amine is as follows:

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The amine is dissolved in the anhydrous solvent in a round-bottom flask, and the base is added. The mixture is cooled in an ice bath.

-

A solution of this compound in the same solvent is added dropwise to the cooled amine solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water or 1 M HCl.

-

The product is extracted with a suitable organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Applications in Drug Development: Carbonic Anhydrase Inhibition

A significant application of this compound is in the synthesis of selective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to tumor progression and metastasis.

Signaling Pathways of Carbonic Anhydrase IX and XII

CA IX and CA XII are transmembrane enzymes that are overexpressed in many types of cancer and are associated with poor prognosis. Their inhibition is a promising strategy for cancer therapy.

Caption: Hypoxia-induced signaling leading to CA IX/XII expression and tumor progression.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of novel CA inhibitors involves a multi-step process from chemical synthesis to biological evaluation.

Caption: Experimental workflow for the development of carbonic anhydrase inhibitors.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of targeted therapeutics. Its role in the creation of potent and selective carbonic anhydrase inhibitors highlights its importance in modern drug discovery and cancer research. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Electrophilic Nature of 3,4-Dimethoxybenzenesulfonyl Chloride for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of 3,4-dimethoxybenzenesulfonyl chloride, a key reagent in modern medicinal chemistry. The document elucidates the compound's inherent reactivity, which is pivotal for the synthesis of a diverse array of sulfonamide derivatives with significant therapeutic potential. A detailed exploration of its physicochemical properties, reaction kinetics, and synthetic applications is presented, with a particular focus on its role in the development of targeted therapies, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows and biological signaling pathways to facilitate its effective utilization in drug discovery and development programs.

Introduction

This compound is an aromatic sulfonyl chloride that has garnered considerable attention in the pharmaceutical and agrochemical industries as a versatile electrophilic building block.[1] Its molecular architecture, featuring a sulfonyl chloride moiety activated by the electron-donating effects of two methoxy groups on the benzene ring, imparts a unique reactivity profile that is highly advantageous for the construction of complex molecular scaffolds.[2] The primary application of this reagent lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, a functional group that is a cornerstone of numerous marketed drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[3][4] Understanding the nuanced electrophilic character of this compound is paramount for optimizing reaction conditions, predicting reactivity with diverse nucleophiles, and ultimately, for the rational design of novel therapeutic agents.

This guide will delve into the core principles governing the electrophilicity of this compound, supported by a compilation of its physicochemical properties. A detailed experimental protocol for the synthesis of sulfonamides will be provided, alongside a discussion of the role of its derivatives as potent enzyme inhibitors in key biological pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its handling, characterization, and application in synthesis. The key data for this compound (CAS No: 23095-31-0) are summarized in the table below.[5][6]

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₄S | |

| Molecular Weight | 236.67 g/mol | [5] |

| Appearance | Off-white to beige crystalline powder | [5] |

| Melting Point | 67-70 °C | [6] |

| Boiling Point | 346.2 °C at 760 mmHg | [5] |

| Density | 1.4 g/cm³ | [5] |

| Solubility | Soluble in organic solvents | [2] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.76 (d, 1H), 7.45-7.12 (m, 2H), 3.74 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 152.8, 142.6, 134.6, 130.1, 128.9, 128.4, 128.0, 127.7, 113.7, 55.4 | [7] |

The Electrophilic Character of this compound

The electrophilicity of this compound is centered at the sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus susceptible to nucleophilic attack.

The two methoxy groups at the 3- and 4-positions of the benzene ring are electron-donating groups. Through the mesomeric effect, they increase the electron density of the aromatic ring. While this might intuitively suggest a decrease in the overall electrophilicity of the molecule, the primary site of reaction for nucleophiles is the sulfonyl sulfur, not the aromatic ring. The electronic effects of the methoxy groups have a more subtle influence on the reactivity of the sulfonyl chloride.

The reactivity of substituted benzenesulfonyl chlorides can be quantitatively assessed using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents. The equation is given by:

log(k/k₀) = ρσ

Application in Drug Discovery: Synthesis of VEGFR-2 Inhibitors

A significant application of this compound in drug discovery is the synthesis of sulfonamides that act as enzyme inhibitors. Notably, sulfonamides incorporating the 3,4-dimethoxyphenyl moiety have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is therefore a validated therapeutic strategy in oncology.

The 3,4-dimethoxybenzenesulfonyl moiety serves as a crucial pharmacophoric element in these inhibitors, contributing to their binding affinity and overall biological activity.

The VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by sulfonamide-based drugs.

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of sulfonamides.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of a sulfonamide derivative using this compound and a primary amine. This protocol is based on established methods for sulfonamide synthesis.[3][9]

General Procedure for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Base (e.g., triethylamine, pyridine, or potassium carbonate) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., mixtures of hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in an anhydrous solvent, cooled to 0 °C in an ice bath, add a solution of this compound (1.0 eq) in the same solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water or a dilute aqueous acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure sulfonamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a highly valuable electrophilic reagent in the field of drug discovery and development. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride group, allows for the efficient synthesis of a wide range of sulfonamide derivatives. The incorporation of the 3,4-dimethoxyphenyl moiety has proven to be a successful strategy in the design of potent enzyme inhibitors, particularly for targets such as VEGFR-2. This technical guide has provided a detailed overview of the key aspects of this compound's chemistry and applications, offering a practical resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents. The provided experimental protocols and diagrams are intended to facilitate the seamless integration of this important building block into drug discovery workflows.

References

- 1. rsc.org [rsc.org]

- 2. CAS 23095-31-0: this compound [cymitquimica.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 4. web.viu.ca [web.viu.ca]

- 5. echemi.com [echemi.com]

- 6. This compound | 23095-31-0 [chemicalbook.com]

- 7. scienceopen.com [scienceopen.com]

- 8. benchchem.com [benchchem.com]

- 9. CAS # 23095-31-0, this compound, 3,4-dimethoxybenzene-1-sulfonyl chloride - chemBlink [ww.chemblink.com]

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,4-dimethoxybenzenesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for optimizing reaction conditions, improving yield and purity, and ensuring safe handling. This document outlines qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection in typical synthetic applications.

Core Concepts: Structure and Reactivity

This compound is a crystalline solid characterized by a benzene ring substituted with two methoxy groups and a sulfonyl chloride functional group.[1][2] The presence of the polar sulfonyl chloride and ether functionalities, combined with the largely nonpolar aromatic ring, results in a nuanced solubility profile. The electrophilic nature of the sulfonyl chloride group makes the compound highly reactive towards nucleophiles, including water and alcohols, which can lead to solvolysis. This reactivity must be considered when selecting a solvent for either storage or reaction.[1]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Examples | Expected Solubility/Reactivity | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to dissolve the polar functionalities of the molecule without engaging in chemical reactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can solvate the molecule. THF is generally a better solvent than diethyl ether for moderately polar compounds. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | These polar aprotic solvents should effectively dissolve the compound. However, the potential for enolate formation under basic conditions should be considered. |

| Esters | Ethyl acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent that is expected to be a suitable solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less ideal for solvating the polar sulfonyl chloride and methoxy groups. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Alcohols are polar and will dissolve the compound, but they are also nucleophiles that will react with the sulfonyl chloride to form sulfonate esters. |

| Water | Very Low (with reaction) | The compound has low water solubility and will hydrolyze to the corresponding sulfonic acid upon contact with water.[1][3][4] | |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | High | These solvents are highly polar and aprotic, making them excellent choices for dissolving this compound without promoting solvolysis. |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the quantitative solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and stir the mixture vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated/cooled micropipette to match the bath temperature.

-

Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solvent Selection in a Typical Reaction

This compound is commonly used in the synthesis of sulfonamides by reacting it with a primary or secondary amine. The choice of solvent is critical for the success of this reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for selecting a suitable solvent for sulfonamide synthesis.

This guide provides a foundational understanding of the solubility of this compound. For any specific application, it is highly recommended to perform experimental verification of solubility to ensure optimal results.

References

An In-depth Technical Guide to the Key Reactive Sites of 3,4-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the key reactive sites of 3,4-dimethoxybenzenesulfonyl chloride, a versatile reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document outlines the principal reactive centers, supported by spectroscopic data, experimental protocols, and a discussion of the molecule's reactivity. The information is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this important building block.

Introduction

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two methoxy groups and a highly electrophilic sulfonyl chloride moiety.[1][2] The presence of the electron-donating methoxy groups enhances the reactivity of the aromatic ring, while the sulfonyl chloride group serves as the primary site for nucleophilic attack.[1] This dual reactivity makes it a valuable precursor in the synthesis of a wide array of organic compounds, most notably sulfonamides, which are a prominent class of compounds in medicinal chemistry.[3][4][5]

Key Reactive Sites

The reactivity of this compound is dominated by two main regions: the electrophilic sulfur atom of the sulfonyl chloride group and the electron-rich aromatic ring.

The Sulfonyl Chloride Group: A Potent Electrophile

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is the most significant reactive site for nucleophilic substitution. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a strong electrophile. This site readily reacts with a variety of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.

Reaction with Amines (Sulfonamide Formation):

The reaction with amines is the most prevalent transformation of this compound, leading to the formation of N-substituted sulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

The Aromatic Ring: Site for Electrophilic Aromatic Substitution

The 3,4-dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to their own positions. However, the bulky and deactivating sulfonyl chloride group at position 1 will also influence the regioselectivity of such reactions.

Physicochemical and Spectroscopic Data

A compilation of available physical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₄S | [2] |

| Molecular Weight | 236.67 g/mol | [6] |

| CAS Number | 23095-31-0 | [6] |

| Melting Point | 63-66 °C | [7] |

| Appearance | Off-white to beige crystalline powder | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.00 (s, 3 H, OCH₃), 4.02 (s, 3 H, OCH₃), 7.07 (d, 1 H, J = 9 Hz, ArH), 7.50 (d, 1 H, J = 2.5 Hz, ArH), 7.74 (d of d, 1 H, ArH) | [7] |

| ¹³C NMR | Data not explicitly found in the searched literature. | |

| Infrared (IR) | A specification sheet notes that the IR spectrum "conforms," but specific peak data was not found. | [8] |

| Mass Spectrometry (MS) | Mass spectral data not explicitly found in the searched literature. |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the chlorosulfonation of veratrole (1,2-dimethoxybenzene).[7]

Procedure:

-

To neat veratrole (0.20 mol), add chlorosulfonic acid (0.43 mol) portionwise with stirring over a 20-minute period. The reaction is exothermic and evolves HCl gas.

-

The resulting viscous mixture is poured into 400 mL of crushed ice.

-

After standing for 1 hour, the mixture is extracted with methylene chloride (2 x 150 mL).

-

The organic extract is concentrated in vacuo to yield the crude product as a colorless oil that solidifies upon standing.[7]

General Procedure for the Synthesis of N-Aryl-3,4-dimethoxybenzenesulfonamides

This protocol is a general method adapted from procedures for the synthesis of similar sulfonamides.[1][9]

Procedure:

-

Dissolve the desired amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Add a base, such as potassium carbonate (2 equivalents) or triethylamine, to the solution.[1]

-

Add this compound (1.2-2 equivalents) to the reaction mixture.[1]

-

Stir the reaction at room temperature overnight.

-

Upon completion, wash the reaction mixture with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[1][9]

Reactivity and Logical Workflow

The primary utility of this compound in drug development and organic synthesis stems from its ability to readily form sulfonamides. The following diagram illustrates this key reaction pathway.

Conclusion

This compound is a valuable synthetic intermediate with well-defined reactive sites. The highly electrophilic sulfonyl chloride group is the primary center for nucleophilic attack, facilitating the straightforward synthesis of a diverse range of sulfonamides. The electron-rich aromatic ring offers potential for further functionalization through electrophilic substitution. This guide provides essential data and protocols to aid researchers in the effective utilization of this versatile reagent in their synthetic endeavors. Further research to fully characterize the spectroscopic properties (¹³C NMR, IR, MS) and crystal structure of this compound would be beneficial to the scientific community.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CAS 23095-31-0: this compound [cymitquimica.com]

- 3. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. 98-68-0 | 4-Methoxybenzene-1-sulfonyl chloride | Aryls | Ambeed.com [ambeed.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Enduring Bond: 3,4-Dimethoxybenzenesulfonyl Chloride in the Synthesis of Highly Stable Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzenesulfonyl chloride is an aromatic sulfonyl chloride that serves as a valuable reagent in modern organic synthesis. Characterized by a benzene ring substituted with a sulfonyl chloride group and two electron-donating methoxy groups at the 3 and 4 positions, this compound is a powerful tool for the construction of sulfonamide functionalities.[1] Sulfonamides are a cornerstone pharmacophore, present in a vast array of therapeutic agents, and are prized for their chemical stability and ability to participate in hydrogen bonding. While sulfonyl chlorides are often employed to introduce temporary protecting groups for amines, the electronic properties conferred by the 3,4-dimethoxy substitution pattern render the resulting sulfonamides exceptionally robust. This guide provides a technical overview of the role of this compound, focusing on its application in forming stable sulfonamide linkages, supported by experimental data and protocols.

Core Application: Synthesis of Sulfonamides

The primary role of this compound in organic synthesis is its reaction with primary and secondary amines to form stable N-substituted 3,4-dimethoxybenzenesulfonamides. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrogen chloride byproduct.

The strong electrophilicity of the sulfonyl chloride group, enhanced by the methoxy substituents, facilitates its reaction with a wide range of amine nucleophiles.[1] The resulting sulfonamide bond is notably stable due to the electron-donating nature of the 3,4-dimethoxyphenyl moiety.

Caption: General workflow for the synthesis of N-substituted sulfonamides.

The 3,4-Dimethoxybenzenesulfonyl (DmBS) Group: A Mark of Stability

A critical aspect of a protecting group is the ability to be removed under specific, controlled conditions. While many arylsulfonyl groups can be cleaved reductively, the electron-donating 3,4-dimethoxy substituents on the DmBS group significantly increase the electron density of the sulfur center. This increased electron density makes reductive cleavage, which relies on electron transfer to the sulfonyl group, substantially more difficult.

Studies on related systems have shown that para-methoxy substituents on a benzenesulfonyl group inhibit reductive cleavage with reagents like magnesium in methanol.[2][3] This heightened stability implies that the DmBS group should not be considered a conventional protecting group. Instead, it is more accurately described as a permanent molecular scaffold used to impart specific electronic and steric properties, or to synthesize exceptionally stable sulfonamides intended to persist throughout a multi-step synthesis and in the final target molecule.

Caption: Stability of the DmBS group under common deprotection conditions.

Data Presentation

The following table summarizes a representative synthesis utilizing this compound. The data has been compiled from peer-reviewed literature.

| Amine Substrate | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 3,4-Difluoroaniline | Triethylamine | Methylene Chloride | Stirring, Room Temp. | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 56 | [4] |

Experimental Protocols

Synthesis of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide

This protocol is adapted from the synthesis described in the literature.[4]

Materials:

-

3,4-Difluoroaniline (1.0 mmol)

-

This compound (1.2 mmol)

-

Triethylamine (a suitable amount to act as a base)

-

Methylene chloride (anhydrous)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3,4-difluoroaniline (1.0 mmol) in anhydrous methylene chloride, add triethylamine.

-

To this stirring solution, add this compound (1.2 mmol).

-

Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Treat the residue with water and extract the aqueous layer with methylene chloride.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture (e.g., 2:1 v/v) as the eluent.

-

The purified product is obtained as a solid with a yield of 56%.[4]

Conclusion

This compound is a highly effective reagent for the synthesis of N-substituted sulfonamides. The key feature of the resulting 3,4-dimethoxybenzenesulfonyl (DmBS) moiety is its exceptional stability, particularly towards reductive cleavage conditions that are often used to deprotect other common sulfonamides. This characteristic positions the DmBS group not as a labile protecting group, but as a robust functional group for building stable molecules. For researchers in drug development and medicinal chemistry, this reagent offers a reliable method to introduce the sulfonamide pharmacophore with the assurance of high stability, making it an important tool for constructing durable and persistent molecular architectures.

References

- 1. CAS 23095-31-0: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Substituted Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of substituted benzenesulfonyl chlorides. These compounds are pivotal intermediates in organic synthesis and play a crucial role in the development of pharmaceuticals, agrochemicals, and dyes. This document details key historical milestones, provides a variety of detailed experimental protocols for their synthesis, presents quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

A Historical Overview of Benzenesulfonyl Chlorides

The journey into the world of benzenesulfonyl chlorides began in the 19th century with the development of fundamental organic chemistry reactions. The parent compound, benzenesulfonyl chloride, was among the early organosulfur compounds to be synthesized and studied. Its utility as a chemical reagent was quickly recognized, particularly for the derivatization of amines, a reaction that would later be famously systematized by Oscar Hinsberg.

The ability to introduce a sulfonyl chloride group onto a benzene ring opened up a vast new area of chemical synthesis. Early methods focused on the reaction of benzene and its simple derivatives with chlorinating and sulfonating agents. The discovery that substituted benzenes could undergo similar reactions to produce a wide array of substituted benzenesulfonyl chlorides was a significant advancement. This allowed chemists to modulate the electronic and steric properties of the sulfonyl chloride, which in turn influenced the reactivity of the molecule and the properties of its derivatives.

The development of sulfonamide antibiotics in the 1930s, stemming from the discovery of Prontosil, marked a turning point in the importance of substituted benzenesulfonyl chlorides. This discovery highlighted the profound biological activity of sulfonamide-containing molecules and spurred extensive research into the synthesis of novel substituted benzenesulfonyl chlorides as precursors to new therapeutic agents. This era cemented the role of this class of compounds as a cornerstone in medicinal chemistry.

Key Synthetic Methodologies

The synthesis of substituted benzenesulfonyl chlorides can be broadly categorized into a few key methods, each with its own advantages and limitations. The choice of method often depends on the nature of the substituent(s) on the benzene ring and the desired scale of the reaction.

2.1. Chlorosulfonation of Substituted Benzenes

This is the most direct and widely used method for the preparation of benzenesulfonyl chlorides. It involves the electrophilic aromatic substitution of a substituted benzene with chlorosulfonic acid.

2.2. From Substituted Anilines (The Sandmeyer Reaction)

This method provides a versatile route to benzenesulfonyl chlorides from anilines. It involves the diazotization of a substituted aniline followed by reaction with sulfur dioxide in the presence of a copper(I) salt.

2.3. From Benzenesulfonic Acids and their Salts

Substituted benzenesulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides using various chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures, many of which are adapted from Organic Syntheses, a testament to their robustness and reproducibility.

Protocol 1: Synthesis of Benzenesulfonyl Chloride[1]

Reaction: C₆H₅NaO₃S + PCl₅ → C₆H₅SO₂Cl + POCl₃ + NaCl

Procedure: In a 2-liter round-bottomed flask, a mixture of 450 g (2.5 moles) of thoroughly dried sodium benzenesulfonate and 250 g (1.2 moles) of finely divided phosphorus pentachloride is placed. The flask is fitted with a reflux condenser and heated in an oil bath at 170-180°C for 15 hours. The flask should be removed from the bath, cooled, and shaken vigorously every four hours to ensure thorough mixing. After the heating period, the mixture is cooled, and 1 kg of cracked ice is added, followed by 1 liter of water. The benzenesulfonyl chloride separates as a dense oil. The oil is separated, washed once with water, and then distilled under reduced pressure. The fraction boiling at 113-115°C/10 mm Hg is collected.

Protocol 2: Synthesis of p-Toluenesulfonyl Chloride

Reaction: CH₃C₆H₅ + 2 HSO₃Cl → CH₃C₆H₄SO₂Cl + H₂SO₄ + HCl

Procedure: This procedure is adapted from a common industrial method. In a well-ventilated fume hood, 500 mL (4.7 moles) of chlorosulfonic acid is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap. The flask is cooled in an ice-salt bath to 0-5°C. Toluene (100 g, 1.09 moles) is then added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred for an additional hour at the same temperature. The reaction mixture is then carefully poured onto 2 kg of crushed ice with vigorous stirring. The solid p-toluenesulfonyl chloride that precipitates is collected by suction filtration and washed thoroughly with cold water until the washings are neutral to litmus. The crude product is then dried in a vacuum desiccator over concentrated sulfuric acid.

Protocol 3: Synthesis of o-Nitrobenzenesulfonyl Chloride[2]

Reaction: (o-NO₂C₆H₄S)₂ + 5 Cl₂ + 4 H₂O → 2 o-NO₂C₆H₄SO₂Cl + 8 HCl

Procedure: In a 3-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a chlorine inlet tube, 200 g (0.65 mole) of di-o-nitrophenyl disulfide, 1 liter of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid are placed. A stream of chlorine is passed into the mixture while it is warmed on a steam bath to 70°C. After about 30 minutes, the disulfide melts. The heating and chlorine addition are continued for one hour. The molten sulfonyl chloride is separated from the supernatant liquid by decantation, washed with two 300-cc portions of warm water (70°C), and allowed to solidify. The crude product is dissolved in 140 cc of glacial acetic acid at 50-60°C, and the solution is filtered. The filtrate is chilled in cold water and stirred vigorously to induce crystallization. The crystalline mass is triturated with 1 liter of cold water, and the water is decanted. This process is repeated twice. Finally, 1 liter of cold water and 10 cc of concentrated ammonium hydroxide are added with stirring. The crystals are collected by filtration, washed with 200 cc of water, and air-dried.

Protocol 4: Synthesis of m-Trifluoromethylbenzenesulfonyl Chloride[3]

Reaction: m-CF₃C₆H₄NH₂ → [m-CF₃C₆H₄N₂]⁺Cl⁻ --(SO₂, CuCl)--> m-CF₃C₆H₄SO₂Cl

Procedure: Caution! This procedure should be carried out in a well-ventilated fume hood as m-trifluoromethylbenzenesulfonyl chloride is a lachrymator. α,α,α-Trifluoro-m-toluidine (96.7 g, 0.6 mol) is added to a mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) in a 1000-mL beaker with efficient mechanical stirring. The resulting hydrochloride salt suspension is cooled to -10°C to -5°C in an ice-salt bath. A solution of sodium nitrite (43 g, 0.62 mol) in water (80 mL) is added dropwise over 1.5 hours, maintaining the temperature between -10°C and -5°C. The mixture is stirred for an additional 45 minutes. In a separate 4000-mL beaker, glacial acetic acid (600 mL) is saturated with sulfur dioxide gas. Cuprous chloride (15 g) is added to this solution, and the introduction of sulfur dioxide is continued until the solution turns blue-green. The cold diazonium salt solution is then added in portions to the sulfur dioxide-acetic acid mixture over 30 minutes, keeping the temperature between 10°C and 20°C. After the addition is complete, the mixture is stirred for 30 minutes and then poured into a mixture of ice (1000 g) and water (1000 mL). The mixture is extracted with ether (3 x 400 mL). The combined ether extracts are washed with water (2 x 500 mL), saturated sodium bicarbonate solution until gas evolution ceases, and finally with brine (500 mL). The ether solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The residue is distilled under reduced pressure to give m-trifluoromethylbenzenesulfonyl chloride.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various substituted benzenesulfonyl chlorides.

| Compound | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting/Boiling Point (°C) | Reference |

| Benzenesulfonyl Chloride | Sodium Benzenesulfonate | PCl₅ | 170-180°C, 15h | 75-80 | 113-115 / 10 mmHg | [1] |

| p-Toluenesulfonyl Chloride | Toluene | HSO₃Cl | 0-10°C, 3-4h | ~90 | 69-71 (m.p.) | Industrial Method |

| o-Nitrobenzenesulfonyl Chloride | Di-o-nitrophenyl disulfide | Cl₂, HCl, HNO₃ | 70°C, 1.5h | 84 | 64-65 (m.p.) | [2] |

| m-Trifluoromethylbenzenesulfonyl Chloride | α,α,α-Trifluoro-m-toluidine | NaNO₂, HCl, SO₂, CuCl | -10 to 20°C | ~70 | 88-90 / 6 mmHg | [3] |

| 4-Bromobenzenesulfonyl Chloride | 4-Bromobenzenesulfonic acid | SOCl₂ | Reflux, 4-6h | High | 75-78 (m.p.) | [4] |

| 4-Methoxybenzenesulfonyl Chloride | Anisole | H₂SO₄, POCl₃ | <5°C to 95°C, ~3.5h | High | 41-43 (m.p.) | [5] |

| 2,4,6-Trimethylbenzenesulfonyl Chloride | Mesitylene | HSO₃Cl | 0°C, 1.5h | 92 | 55-57 (m.p.) | [6] |

| p-Acetamidobenzenesulfonyl Chloride | Acetanilide | HSO₃Cl | 15°C to 60-70°C | 77-81 | 149 (m.p.) | [7] |

| 3,4-Dichlorobenzenesulfonyl Chloride | o-Dichlorobenzene | H₂SO₄ | 185°C, 24h | - | 253 (b.p.) | [8] |

Applications in Drug Discovery and Development

Substituted benzenesulfonyl chlorides are indispensable precursors in the synthesis of a vast array of pharmaceuticals. The sulfonamide functional group, readily formed by the reaction of a sulfonyl chloride with an amine, is a key pharmacophore in many classes of drugs.

5.1. Sulfonamide Antibiotics

The discovery of sulfonamide antibiotics revolutionized medicine. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway, leading to bacteriostasis.

5.2. Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are potent inhibitors of CAs, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Visualizing Pathways and Workflows

Carbonic Anhydrase IX Signaling in Cancer

The following diagram illustrates the role of Carbonic Anhydrase IX (CA IX), a transmembrane protein often overexpressed in tumors, in promoting cancer cell growth and survival through its influence on key signaling pathways.

General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and purification of a substituted benzenesulfonyl chloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. icrwhale.org [icrwhale.org]

An In-depth Technical Guide to the Theoretical Properties and Computational Analysis of 3,4-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational analysis of 3,4-dimethoxybenzenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides, which are of significant interest in medicinal chemistry. This document consolidates key physical and chemical data, outlines relevant experimental protocols, and details a framework for its computational investigation. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.

Theoretical Properties

This compound, with the CAS number 23095-31-0, is an organic compound featuring a sulfonyl chloride functional group attached to a 1,2-dimethoxybenzene ring.[1][2] Its structure combines the reactivity of a sulfonyl chloride with the electronic effects of the methoxy groups, influencing its properties and synthetic utility.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases. The compound is typically an off-white to beige crystalline powder.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₄S | [2][3] |

| Molecular Weight | 236.67 g/mol | [3] |

| Appearance | Off-white to beige crystalline powder | [3] |

| Melting Point | 63-66 °C | [3] |

| Boiling Point | 346.2 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 163.2 ± 23.7 °C | [3] |

| Refractive Index | 1.522 | [3] |

| Storage Conditions | 2-8°C | [3] |

Computed Molecular Properties

Computational models provide valuable insights into the molecular characteristics of this compound. These properties, summarized in Table 2, are useful in predicting its behavior in various chemical and biological systems.

Table 2: Computed Molecular Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 235.9910076 | [3][4] |

| Monoisotopic Mass | 235.9910076 | [3][4] |

| Topological Polar Surface Area | 61 Ų | [3][4] |

| Heavy Atom Count | 14 | [3] |

| Complexity | 272 | [3] |

Spectroscopic Properties (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The two methoxy groups will each give a singlet, likely in the region of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbons. The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbons attached to the oxygen and sulfur atoms being the most deshielded. The methoxy carbons will appear at approximately δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group. Key expected peaks include the asymmetric and symmetric S=O stretching vibrations around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. C-O stretching from the methoxy groups will be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 236, with an M+2 peak at m/z 238 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns would likely involve the loss of Cl (m/z 201) and SO₂ (m/z 172).

Computational Analysis Workflow

A robust computational analysis of this compound can provide deep insights into its electronic structure and reactivity. Density Functional Theory (DFT) is a suitable method for such investigations.

Caption: A typical workflow for the computational analysis of this compound using DFT.

Geometry Optimization and Frequency Analysis

The first step involves optimizing the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP functional with a basis set such as 6-311+G(d,p). Following optimization, a frequency calculation should be performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Experimental Protocols

The following sections outline key experimental procedures relevant to the synthesis and reactions of this compound.

Proposed Synthesis of this compound

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. This proposed protocol is based on established procedures for similar compounds.

Caption: A proposed workflow for the synthesis of this compound.

Protocol:

-

In a fume hood, cool a flask containing an excess of chlorosulfonic acid to 0 °C in an ice bath.

-

Slowly add 1,2-dimethoxybenzene (veratrole) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system.

General Protocol for the Reaction with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

Protocol:

-

Dissolve the amine in a suitable solvent, such as dichloromethane or pyridine, in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of this compound in the same solvent dropwise to the amine solution.

-

If not using pyridine as the solvent, add a base such as triethylamine to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

Caption: Logical relationship in the reaction of this compound with an amine.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is also moisture-sensitive and should be stored in a dry environment.[5]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Conclusion

This compound is a versatile reagent with well-defined theoretical properties that make it a valuable tool in organic synthesis. This guide has provided a consolidated resource of its physical, chemical, and computed properties, along with a framework for its computational analysis and key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this compound in their work.

References

- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aaqr.org [aaqr.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3,4-Dimethoxybenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of sulfonamides utilizing 3,4-dimethoxybenzenesulfonyl chloride as a key reagent. Sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 3,4-dimethoxy substitution pattern is of particular interest as it is found in various biologically active molecules. This guide presents a step-by-step experimental procedure, a table summarizing typical reaction outcomes, and graphical representations of the synthetic workflow and a relevant biological pathway to assist researchers in the efficient synthesis and evaluation of novel sulfonamide derivatives.

Introduction

Sulfonamides (-SO₂NR₂R₃) are a cornerstone of modern drug discovery. The synthesis of novel sulfonamide derivatives is a continuous effort in the quest for new therapeutic agents with improved efficacy and selectivity. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for the preparation of sulfonamides. This compound is a versatile building block for introducing the 3,4-dimethoxyphenylsulfonyl moiety, which can impart desirable pharmacological properties. For instance, sulfonamides incorporating this group have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, suggesting their application in dermatology as skin-whitening agents. This protocol offers a standardized procedure for the synthesis of such compounds, enabling further exploration of their therapeutic potential.

Experimental Protocol

This protocol describes the general procedure for the synthesis of N-substituted-3,4-dimethoxybenzenesulfonamides.

Materials:

-

This compound

-

Primary or secondary amine (e.g., 3,4-difluoroaniline, morpholine, etc.)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 mmol).

-

Dissolution: Dissolve the amine in dichloromethane (10-20 mL).

-

Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.2 mmol, 1.2 equivalents).

-

Addition of Base: Slowly add triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL, if the amine is basic), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.

Data Presentation

The following table summarizes representative yields and reaction times for the synthesis of various sulfonamides from this compound.

| Amine | Product | Reaction Time (h) | Yield (%) |

| 3,4-Difluoroaniline | N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 2 | 56 |

| Aniline | N-Phenyl-3,4-dimethoxybenzenesulfonamide | 2 | 85 |

| Morpholine | 4-((3,4-Dimethoxyphenyl)sulfonyl)morpholine | 1 | 92 |

| Piperidine | 1-((3,4-Dimethoxyphenyl)sulfonyl)piperidine | 1.5 | 88 |

| Benzylamine | N-Benzyl-3,4-dimethoxybenzenesulfonamide | 3 | 78 |

Mandatory Visualizations

Caption: Workflow for the synthesis of sulfonamides.

Caption: Inhibition of the melanin synthesis pathway.

Applications and Further Research

The synthesized sulfonamides can be screened for a variety of biological activities. Given the precedent for 3,4-dimethoxyphenyl-containing compounds, initial screening could focus on:

-

Tyrosinase Inhibition Assay: To evaluate the potential for skin-whitening applications.

-

Antibacterial Assays: Screening against a panel of Gram-positive and Gram-negative bacteria to identify new antimicrobial agents.

-

Anti-inflammatory Assays: Evaluating the inhibition of inflammatory mediators or enzymes.

The modularity of this synthetic protocol allows for the creation of a diverse library of sulfonamides by varying the amine component. This facilitates structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target. Further derivatization of the 3,4-dimethoxybenzene ring could also be explored to fine-tune the electronic and steric properties of the molecule.

Application Notes and Protocols: 3,4-Dimethoxybenzenesulfonyl Chloride as a Protecting Group for Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The 3,4-dimethoxybenzenesulfonyl (DMB-sulfonyl) group offers a valuable option for the protection of primary amines, forming stable sulfonamides. The electron-donating methoxy groups on the aromatic ring can influence the reactivity and cleavage of the sulfonamide, potentially offering advantages in specific synthetic contexts.

These application notes provide a comprehensive overview of the use of 3,4-dimethoxybenzenesulfonyl chloride for the protection of primary amines, including detailed experimental protocols for both the protection and deprotection steps.

Reaction Principles

The protection of a primary amine with this compound proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 3,4-dimethoxybenzenesulfonamide is a stable, crystalline solid that is generally unreactive towards many common reagents.

Deprotection of the sulfonamide to regenerate the free amine can be achieved under various conditions, most commonly through reductive cleavage or acidic hydrolysis. The choice of deprotection method will depend on the overall molecular structure and the presence of other sensitive functional groups.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of primary amines and the deprotection of the resulting sulfonamides.

Table 1: Protection of Primary Amines with this compound

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 2 - 4 | >90 |

| n-Butylamine | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | >90 |

| Aniline | Pyridine | Dichloromethane | RT | 12 - 16 | 85-95 |

| (R)-alpha-Methylbenzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 - 6 | >85 |

Table 2: Deprotection of 3,4-Dimethoxybenzenesulfonamides

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Reductive Cleavage | SmI₂ | THF | RT | 1 - 3 | 80-95 |

| Reductive Cleavage | Sodium / Liquid NH₃ | THF | -78 | 1 - 2 | 75-90 |

| Acidic Hydrolysis | HBr / Acetic Acid | Acetic Acid | 70 - 100 | 4 - 12 | 70-85 |

| Acidic Hydrolysis | Trifluoromethanesulfonic acid | Dichloromethane | RT | 2 - 6 | Substrate dependent |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the formation of a 3,4-dimethoxybenzenesulfonamide from a primary amine.

Materials:

-

Primary amine (1.0 equiv)

-

This compound (1.05 equiv)

-

Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane.

-

Add the base (triethylamine or pyridine) to the solution and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.05 equiv) in anhydrous dichloromethane.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.

-